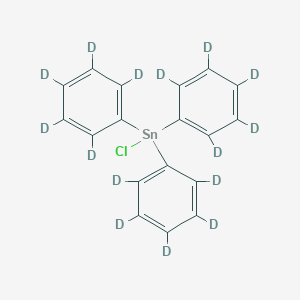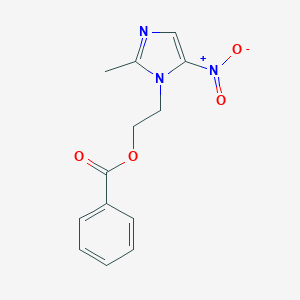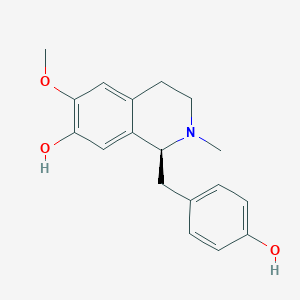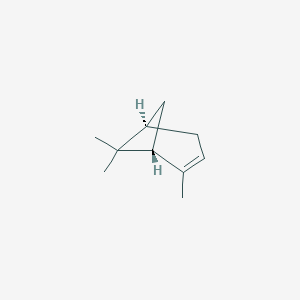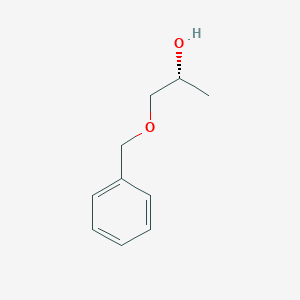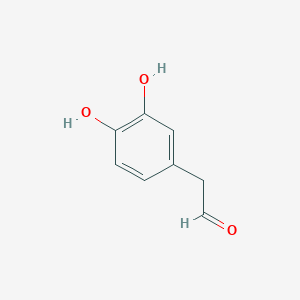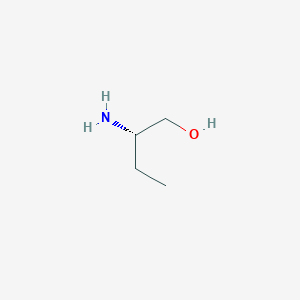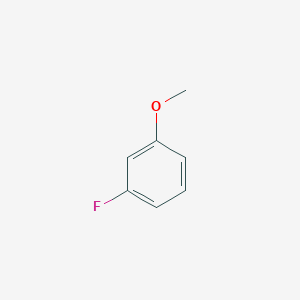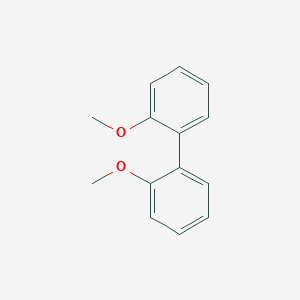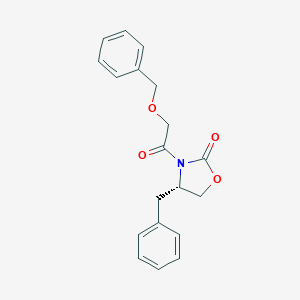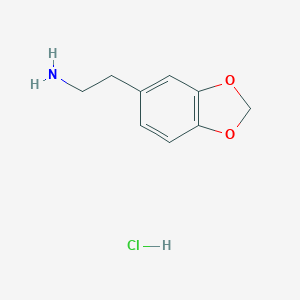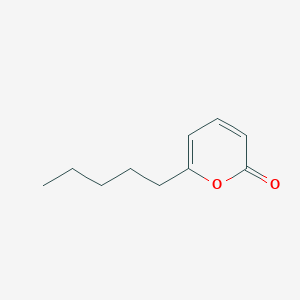
6-ペンチル-2H-ピラン-2-オン
概要
説明
6-Pentyl-2H-pyran-2-one is a volatile organic compound primarily biosynthesized by species of the fungal genus Trichoderma . It is known for its characteristic sweet coconut-like aroma and is a significant secondary metabolite with various biological activities . This compound plays a crucial role in plant-fungus interactions, particularly in promoting plant growth and regulating root architecture .
科学的研究の応用
6-Pentyl-2H-pyran-2-one has diverse applications in scientific research:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds.
Medicine: Research has shown its potential antifungal activities against multiple plant pathogenic fungi.
Industry: It is used in the formulation of biopesticides and biofertilizers due to its biological activity.
作用機序
Target of Action
6-Pentyl-2H-pyran-2-one (6PP) is a volatile organic compound (VOC) that has been shown to possess antifungal activities against multiple plant pathogenic fungi . The primary targets of 6PP are the TOR pathway-related genes, including PlCytochrome C and the transcription factors PlYY1 . These genes play a crucial role in the growth and virulence of phytopathogenic oomycetes .
Mode of Action
6PP interacts with its targets by binding to them, as revealed by protein-ligand binding analyses . This interaction results in significant up-regulations in the expression profile of TOR pathway-related genes, including PlCytochrome C and the transcription factors PlYY1 . Conversely, 6PP treatment down-regulates putative negative regulatory genes of the TOR pathway, including PlSpm1 and PlrhoH12 .
Biochemical Pathways
The TOR pathway is the primary biochemical pathway affected by 6PP . This pathway is crucial for cell growth and proliferation. The activation of PlYY1 expression by 6PP positively regulates TOR-related responses . This regulation significantly influences vegetative growth and the virulence of phytopathogenic oomycetes .
Result of Action
The action of 6PP leads to significant cellular and intracellular destructions . It inhibits the growth and sporangial germination of phytopathogenic oomycetes . Moreover, 6PP treatment significantly reduces the vegetative growth, sporangium, encystment, zoospore release, and pathogenicity of these organisms .
Action Environment
The action of 6PP is influenced by environmental factors. For instance, the production of 6PP by Trichoderma species varies depending on the species and the growth conditions . Furthermore, the efficacy of 6PP against phytopathogenic oomycetes may be influenced by the specific environmental conditions of the host organism.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6-Pentyl-2H-pyran-2-one interacts with several enzymes and proteins, influencing biochemical reactions. For instance, it has been found to interact with TOR pathway-related genes, including PlCytochrome C and the transcription factors PlYY1 . The compound also down-regulates putative negative regulatory genes of the TOR pathway, including PlSpm1 and PlrhoH12 .
Cellular Effects
6-Pentyl-2H-pyran-2-one has significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth and sporangial germination of Peronophythora litchii, causing severe cellular and intracellular destructions . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6-Pentyl-2H-pyran-2-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Protein-ligand binding analyses have revealed stable affinities between PlYY1, PlCytochrome C, PlSpm1, PlrhoH12 proteins, and the 6-Pentyl-2H-pyran-2-one ligand .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Pentyl-2H-pyran-2-one change over time. The compound has been observed to block genes related to energy metabolism . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
6-Pentyl-2H-pyran-2-one is involved in several metabolic pathways. It significantly disturbs the metabolic homeostasis of C. destructans, particularly the metabolism of amino acids .
準備方法
Synthetic Routes and Reaction Conditions
6-Pentyl-2H-pyran-2-one can be synthesized through the oxa-6π-electrocyclization of dienones, a common route for synthesizing 2H-pyrans . The reaction conditions typically involve the use of a catalyst and controlled temperature settings to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 6-Pentyl-2H-pyran-2-one is often achieved through the fermentation of Trichoderma species. Trichoderma atroviride is noted for its efficiency in producing this compound when cultured on potato dextrose agar . The production process involves solid phase microextraction coupled with gas chromatography-mass spectrometry to monitor and optimize the yield .
化学反応の分析
Types of Reactions
6-Pentyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminium hydride is a typical reducing agent used for this compound.
Substitution: Catalysts such as palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: 1,5-Decanediol.
Substitution: Products vary based on the substituents introduced during the reaction.
類似化合物との比較
6-Pentyl-2H-pyran-2-one is unique due to its specific biological activities and aroma. Similar compounds include:
2-Pentylfuran: Another volatile compound with a distinct aroma.
3-Octanone: Known for its antifungal properties.
D-Limonene: A common volatile organic compound with various industrial applications.
These compounds share some functional similarities but differ in their specific biological activities and applications.
特性
IUPAC Name |
6-pentylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUFTTLGOUBZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047589 | |
| Record name | 6-Amyl-alpha-pyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, liquid with a mushroom, blue cheese lactone or dairy odour | |
| Record name | 6-Pentyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
285.00 to 286.00 °C. @ 760.00 mm Hg | |
| Record name | 6-Pentyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in fats; insoluble in water | |
| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.000-1.009 | |
| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
27593-23-3 | |
| Record name | 6-Pentyl-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27593-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027593233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amyl-alpha-pyrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyran-2-one, 6-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Amyl-alpha-pyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-pentyl-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXY-2,4-DECADIENOIC ACID .DELTA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JTW8HL4PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Pentyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 6-Pentyl-2H-pyran-2-one (6-PP)?
A1: 6-Pentyl-2H-pyran-2-one (6-PP) is a naturally occurring organic compound classified as a δ-lactone or pyrone. It is primarily known for its antifungal properties and distinctive coconut-like aroma.
Q2: What are the natural sources of 6-PP?
A2: 6-PP is primarily biosynthesized by certain fungal species, notably those belonging to the genus Trichoderma. [, , , , , , , , , ] It is also found in the bark, heartwood, and fruits of the Cryptocarya massoy tree (Lauraceae). []
Q3: What is the significance of 6-PP in agriculture?
A3: 6-PP exhibits antifungal activity against various plant pathogens, making it a potential candidate for developing biocontrol agents in agriculture. [, , , , , , , , , , , , ]
Q4: How does 6-PP affect plant growth?
A4: Research suggests that 6-PP, particularly when emitted as a volatile organic compound (VOC) by Trichoderma species, can influence plant growth and development. It can promote root growth, lateral root formation, and increase biomass production in plants like Arabidopsis thaliana. [, , , , , , ]
Q5: What is the mechanism of action of 6-PP against fungi?
A5: While the exact mechanism of action remains to be fully elucidated, studies suggest that 6-PP may disrupt fungal cell membrane integrity, leading to cellular damage and ultimately inhibiting fungal growth. [, , ] For instance, in Peronophythora litchii, 6-PP potentially targets the TOR (Target of Rapamycin) pathway, a crucial signaling pathway for fungal growth and virulence. []
Q6: How does 6-PP interact with plants at the molecular level?
A6: 6-PP can modulate the expression of genes related to auxin transport and signaling in plants, specifically the PIN auxin-transport proteins, influencing root architecture. [] It also influences the ethylene-response modulator EIN2 in Arabidopsis thaliana. [] Additionally, it can alter sucrose transport and metabolism in plants, leading to increased sugar levels in shoots, roots, and root exudates. []
Q7: Does 6-PP induce plant defense responses?
A7: Yes, 6-PP can trigger defense responses in plants. It can induce the expression of defense-related genes, such as chitinase (CHI) and β-1,3-glucanase (GLU), and increase the activity of defense-related enzymes like peroxidase (POD). [, , ] This suggests that 6-PP may prime plants for enhanced resistance against pathogens.
Q8: Is there any evidence of resistance developing against 6-PP in fungi?
A8: Current research provides limited information about the development of resistance mechanisms against 6-PP in fungi. Further studies are needed to investigate potential resistance development and explore strategies to mitigate it.
Q9: What are the potential applications of 6-PP in the pharmaceutical industry?
A9: Although 6-PP is primarily studied for its antifungal properties in agriculture, its potential applications in the pharmaceutical industry are still under investigation.
Q10: What is the molecular formula and weight of 6-PP?
A10: The molecular formula of 6-PP is C10H14O2, and its molecular weight is 166.22 g/mol.
Q11: Are there any analytical methods for detecting and quantifying 6-PP?
A11: Yes, several analytical techniques are employed to detect and quantify 6-PP, including Gas Chromatography-Mass Spectrometry (GC-MS), Solid-Phase Microextraction (SPME) coupled with GC-MS, and High-Resolution Magic-Angle-Spinning Nuclear Magnetic Resonance (HRMAS NMR) spectroscopy. [, , , , , , ]
Q12: What are the environmental implications of using 6-PP?
A12: While 6-PP is considered a naturally occurring compound, further research is needed to fully understand its long-term environmental impact and potential effects on non-target organisms.
Q13: Are there any known substitutes or alternatives for 6-PP?
A13: Research is ongoing to explore alternative compounds with similar antifungal properties. Several other Trichoderma metabolites, such as harzianic acid, gliotoxin, and viridin, are also known to possess antifungal activity. [, ]
Q14: Has 6-PP been tested in field trials for disease control?
A15: While laboratory and greenhouse studies have shown promising results, further research, including field trials, is required to evaluate the efficacy and feasibility of using 6-PP-based biocontrol agents in real-world agricultural settings. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


